(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
Overview
Description
The compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The (2S,4R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “tert-butoxy” and “difluoromethoxy” groups are substituents on the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the substituents. The tert-butoxy group could potentially be introduced using a Boc-protecting group strategy commonly used in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the substituents at the 2 and 4 positions. The stereochemistry at these positions is indicated by the (2S,4R) notation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the substituents on the ring. The tert-butoxy group is electron-donating, which could potentially increase the nucleophilicity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar difluoromethoxy and carboxylic acid groups could potentially increase its solubility in polar solvents .Scientific Research Applications
Enzyme Inhibition and Structural Analysis
- The compound has been studied for its potential as an influenza neuraminidase inhibitor. One study outlined the synthesis of core structures related to this compound and used the structural information of the neuraminidase active site for analog synthesis. This led to the identification of a potent neuraminidase inhibitor, with its interaction with the enzyme active site detailed through X-ray crystallography (Wang et al., 2001).
Crystal Structure Analysis
- Crystallographic analysis has been employed to understand the compound's structure, revealing its conformation and interactions in the crystal. The angles between different molecular components and the formation of intermolecular hydrogen bonds have been detailed (Yuan et al., 2010).
Synthesis and Characterization Techniques
- Various synthesis methods have been explored for related compounds, providing insights into the synthetic routes and structural confirmations through techniques like X-ray diffraction and spectroscopy. These studies contribute to the understanding of the compound’s structure and properties (Naveen et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,4R)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTNCNHBHXRZHM-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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